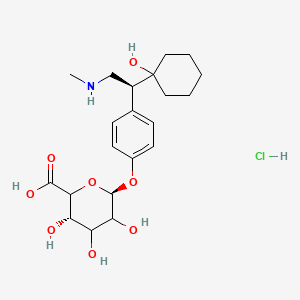

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is a metabolite of the antidepressant drug Venlafaxine. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder. The compound is formed through the metabolic processes involving cytochrome P450 enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride involves multiple steps starting from Venlafaxine. The primary metabolic pathways include O-demethylation and N-demethylation, followed by glucuronidation. The reactions are typically catalyzed by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 .

Industrial Production Methods

Industrial production of this compound involves the use of bioreactors where the metabolic reactions are carried out under controlled conditions. The enzymes required for the reactions are either sourced from microbial cultures or produced recombinantly. The final product is purified using chromatographic techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions include various hydroxylated and demethylated derivatives of the parent compound .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is primarily formed through the glucuronidation of venlafaxine, mediated by UDP-glucuronosyltransferase enzymes such as UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. This metabolic pathway is significant for understanding drug interactions and individual variability in drug response due to genetic polymorphisms affecting these enzymes .

Therapeutic Monitoring

Research has shown that measuring levels of this compound can aid in therapeutic drug monitoring. Its presence in urine can indicate compliance and help assess the pharmacological effects of venlafaxine therapy .

Drug Interaction Studies

The compound's metabolic pathway is less likely to interact with drugs that affect the CYP2D6 pathway, which is crucial for clinicians when prescribing venlafaxine alongside other medications . Studies have demonstrated that co-administration with drugs like indinavir does not significantly alter the pharmacokinetics of venlafaxine or its metabolites, making it a safer option in polypharmacy settings .

Clinical Trials

Clinical studies have utilized this compound to evaluate its efficacy and safety profile in patients with major depressive disorder. An open-label Phase IV study indicated that patients treated with venlafaxine exhibited significant improvement in depressive symptoms, correlating with metabolite levels .

Case Study 1: Efficacy in Major Depressive Disorder

An eight-week open-label study evaluated the remission rates of outpatients treated with venlafaxine. The study highlighted the importance of monitoring this compound levels to predict treatment outcomes effectively .

Case Study 2: Pharmacokinetic Variability

A study assessing pharmacokinetic variability found that genetic differences in UGT enzyme activity significantly impacted the metabolism of venlafaxine to its glucuronide metabolite. This variability underscores the necessity for personalized medicine approaches when prescribing SNRIs like venlafaxine .

Mécanisme D'action

The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminals, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is mediated through its interaction with the serotonin and norepinephrine transporters. The compound also has a weak inhibitory effect on dopamine reuptake .

Comparaison Avec Des Composés Similaires

Similar Compounds

O-desmethylvenlafaxine: Another metabolite of Venlafaxine with similar pharmacological properties.

N-desmethylvenlafaxine: A lesser metabolite produced by CYP3A4.

Desvenlafaxine: The active metabolite of Venlafaxine, used as an antidepressant

Uniqueness

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is unique due to its specific metabolic pathway involving both O-demethylation and N-demethylation followed by glucuronidation. This makes it distinct from other metabolites of Venlafaxine, which typically undergo only one type of demethylation .

Activité Biologique

N,O-Didesmethyl-(rac-venlafaxine) glucuronide hydrochloride is a synthetic derivative of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and anxiety disorders. This compound represents an important active metabolite in the metabolic pathway of venlafaxine, influencing its pharmacological effects and therapeutic efficacy.

- Chemical Name : this compound

- CAS Number : 1346598-87-5

- Molecular Formula : C17H22ClN1O3

The compound is characterized by the presence of glucuronic acid, which enhances its solubility and bioavailability compared to its parent compound, venlafaxine.

This compound acts as a metabolite of venlafaxine, contributing to its pharmacological profile. The primary mechanism involves the inhibition of serotonin and norepinephrine reuptake through interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET). This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission associated with mood regulation.

Pharmacokinetics

The pharmacokinetic profile of N,O-didesmethyl-(rac-venlafaxine) indicates that it undergoes extensive metabolism primarily via UDP-glucuronosyltransferases (UGTs), leading to its glucuronidated form. Studies show that the glucuronidation process significantly affects the drug's half-life and overall bioavailability.

| Parameter | Value |

|---|---|

| Half-life | 5–11 hours |

| Bioavailability | 40–45% |

| Peak Plasma Concentration (Cmax) | 200–300 ng/mL |

Clinical Implications

Research indicates that variations in metabolic pathways can influence individual responses to venlafaxine and its metabolites. Specifically, genetic polymorphisms in cytochrome P450 enzymes (e.g., CYP2D6, CYP2C19) can lead to altered metabolism rates, impacting therapeutic outcomes and side effect profiles.

Case Studies

- Study on CYP2D6 Phenotypes : A study involving 94 postmortem cases highlighted significant differences in metabolic ratios of venlafaxine metabolites based on CYP2D6 genotypes. Poor metabolizers exhibited lower levels of O-desmethylvenlafaxine (ODV), while extensive metabolizers showed higher concentrations, correlating with clinical efficacy and side effects .

- Therapeutic Drug Monitoring : A cohort study assessed the plasma levels of venlafaxine and its metabolites among patients undergoing treatment for depression. It was found that patients with higher levels of N,O-didesmethyl-(rac-venlafaxine) exhibited improved response rates compared to those with lower levels, suggesting a potential role for this metabolite in therapeutic monitoring .

Propriétés

Numéro CAS |

1021933-99-2 |

|---|---|

Formule moléculaire |

C21H31NO8 |

Poids moléculaire |

425.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO8/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27)/t14?,15-,16-,17+,18-,20+/m0/s1 |

Clé InChI |

UDNAJOOLWIWCAW-SQBZNDFJSA-N |

SMILES |

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |

SMILES isomérique |

CNCC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O |

SMILES canonique |

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O |

Synonymes |

4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid Hydrochloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.